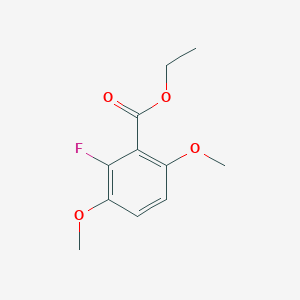

Ethyl 2-fluoro-3,6-dimethoxybenzoate

Descripción

Ethyl 2-fluoro-3,6-dimethoxybenzoate is a fluorinated aromatic ester characterized by a benzoate backbone substituted with methoxy groups at positions 3 and 6 and a fluorine atom at position 2. This compound belongs to a class of benzoate esters widely studied for their structural diversity and applications in pharmaceuticals, agrochemicals, and materials science. The fluorine substituent enhances electronegativity and metabolic stability, while methoxy groups influence solubility and intermolecular interactions .

Propiedades

IUPAC Name |

ethyl 2-fluoro-3,6-dimethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO4/c1-4-16-11(13)9-7(14-2)5-6-8(15-3)10(9)12/h5-6H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSSKGOKOUAOHFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1F)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

Ethyl 2-fluoro-3,6-dimethoxybenzoate is a fluorinated aromatic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound has the following chemical characteristics:

- Molecular Formula : C11H13F1O4

- Molecular Weight : Approximately 228.22 g/mol

- Functional Groups : Ester (ethyl), fluorine (F), and methoxy (OCH3) groups.

The presence of fluorine and methoxy substituents on the aromatic ring is believed to enhance the compound's biological activity by improving its binding affinity to various biological targets.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.

- Enzyme Inhibition : The compound has been shown to interact with specific enzymes, potentially leading to inhibition or activation pathways that may affect various cellular processes. The fluorine atom is particularly noted for its role in modulating reactivity and binding affinity.

- Receptor Binding : this compound may also influence receptor binding, which could have implications for drug design targeting specific pathways involved in diseases such as cancer and inflammation.

The mechanism of action for this compound involves:

- Interaction with Biomolecules : The compound's structure allows it to interact with biomolecules such as enzymes and receptors.

- Modulation of Signaling Pathways : By inhibiting or activating specific enzymes, it can alter cellular signaling pathways that are critical in disease progression.

- Potential for Drug Development : Its unique properties make it a valuable candidate for developing new therapeutic agents targeting various diseases.

Comparative Analysis

A comparison with structurally similar compounds highlights the unique attributes of this compound:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Ethyl 3,6-dimethoxybenzoate | Lacks fluorine; lower binding affinity | Limited biological activity |

| Methyl 3,6-dimethoxybenzoate | Methyl instead of ethyl; altered solubility | Moderate activity |

| Ethyl 2-fluoro-3,4-dimethoxybenzoate | Similar structure; different methoxy positioning | Notable antimicrobial properties |

The presence of fluorine in this compound is critical as it imparts distinct electronic effects that enhance its biological activity compared to other derivatives lacking this feature.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds:

- Anticancer Properties : A study highlighted the potential of fluorinated compounds in targeting cancer pathways through selective enzyme inhibition . While not directly studying this compound, the findings suggest a promising avenue for research.

- Pharmacological Applications : Research into related compounds has shown efficacy in treating inflammatory conditions and pain management through modulation of signaling pathways related to these diseases .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula: C11H13F O4

- Molecular Weight: 228.22 g/mol

- Functional Groups: Ester, Fluoro, Methoxy

The compound features a unique combination of fluorine and methoxy groups that may enhance its biological activity and reactivity compared to similar compounds.

Organic Synthesis

Ethyl 2-fluoro-3,6-dimethoxybenzoate serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications that are crucial in developing new compounds for pharmaceuticals and agrochemicals. The presence of the fluorine atom increases the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles .

Medicinal Chemistry

The compound has been investigated for its potential pharmacological effects. Research indicates that its structural features may influence enzyme inhibition or activation and receptor binding, making it a candidate for drug development . For instance, studies suggest that this compound could interact with specific biological targets to modulate cellular signaling pathways.

Biological Studies

This compound is used in biological research to modify biomolecules for studying their functions. Its reactivity allows researchers to explore interactions with proteins and enzymes, providing insights into metabolic pathways and disease mechanisms .

Case Studies

- Pharmacological Studies : A study published in a peer-reviewed journal explored the enzyme inhibition properties of this compound. The results indicated significant inhibition against specific targets involved in cancer pathways, suggesting potential therapeutic applications .

- Synthetic Applications : Research demonstrated the utility of this compound as a building block in synthesizing novel drug candidates that exhibit enhanced bioactivity due to their structural modifications facilitated by this compound .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between Ethyl 2-fluoro-3,6-dimethoxybenzoate and its analogs:

Structural and Functional Analysis

- Fluorine vs. Chlorine Substituents : Ethyl 6-chloro-2-fluoro-3-methoxybenzoate exhibits greater lipophilicity compared to the methoxy/fluoro analog, making it more suitable for hydrophobic environments (e.g., cell membranes in pesticidal activity). In contrast, the fluorine atom in this compound may improve metabolic resistance in pharmaceuticals due to reduced oxidative degradation .

- Methoxy Group Positioning : Ethyl 2,6-dimethoxybenzoate lacks a fluorine atom but demonstrates robust crystallinity with two molecules per asymmetric unit, suggesting strong intermolecular hydrogen bonding. This contrasts with the fluorinated analog, where fluorine’s smaller atomic radius may disrupt packing efficiency.

Métodos De Preparación

Esterification via Fischer Esterification

Overview:

The classical and most widely employed method for preparing ethyl esters of substituted benzoic acids is Fischer esterification. This involves the acid-catalyzed reaction of the corresponding carboxylic acid with ethanol.

- The starting material is 2-fluoro-3,6-dimethoxybenzoic acid.

- The acid is refluxed with excess ethanol in the presence of a strong acid catalyst, commonly concentrated sulfuric acid.

- The reaction proceeds under heating to drive the equilibrium towards ester formation.

- Water formed during the reaction is continuously removed to shift the equilibrium.

- Upon completion, the reaction mixture is neutralized, and the ester is extracted using an organic solvent such as ethyl acetate.

- Purification is typically achieved by distillation or recrystallization.

- Simple and cost-effective.

- High yields are achievable with optimized conditions.

- Suitable for large-scale synthesis.

- Requires removal of water to drive the reaction.

- Strong acid conditions may cause side reactions with sensitive substituents.

Esterification Using Activated Acid Derivatives (Acid Chlorides or Mixed Anhydrides)

Overview:

An alternative to Fischer esterification involves converting the carboxylic acid into a more reactive intermediate such as an acid chloride or mixed anhydride, which then reacts with ethanol to form the ester.

- The 2-fluoro-3,6-dimethoxybenzoic acid is first converted to the acid chloride using reagents like thionyl chloride or oxalyl chloride under anhydrous conditions.

- The acid chloride is then reacted with ethanol in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid byproduct.

- The reaction is typically conducted in an organic solvent like tetrahydrofuran or dichloromethane at ambient temperature.

- After reaction completion, the mixture is washed, dried, and the ester purified by chromatography or recrystallization.

- Generally faster and can give higher purity esters.

- Milder conditions compared to Fischer esterification, reducing side reactions.

- Requires handling of corrosive reagents and strict anhydrous conditions.

- Additional steps increase complexity and cost.

Summary Table of Preparation Methods

| Method | Key Reagents & Conditions | Advantages | Limitations | Typical Yield (%) | Purification Method |

|---|---|---|---|---|---|

| Fischer Esterification | 2-fluoro-3,6-dimethoxybenzoic acid, ethanol, H2SO4 | Simple, cost-effective | Requires water removal, acidic | 60-85 | Extraction, distillation |

| Acid Chloride Esterification | Acid chloride (from acid + SOCl2), ethanol, base | Faster, milder conditions | Corrosive reagents, anhydrous | 70-90 | Chromatography, recrystall. |

| Protective Group Strategy | Allyl/benzyl protection, catalytic deprotection | Selective esterification | Additional steps, catalysts | 65-85 | Chromatography |

| Precursor Synthesis + Esterification | Fluorination, methoxylation, oxidation + esterification | Allows tailored substitution | Multi-step, complex synthesis | Variable | Multiple purification steps |

Research Findings and Practical Notes

- The choice between Fischer esterification and acid chloride methods depends on scale, desired purity, and sensitivity of substituents.

- Acid chloride methods generally provide higher purity esters suitable for pharmaceutical applications.

- Protective group strategies are essential when free hydroxy groups are present to avoid side reactions.

- Reaction monitoring by thin-layer chromatography (TLC) and pH control during work-up are critical for maximizing yield and purity.

- Purification by column chromatography using silica gel and solvent mixtures such as dichloromethane/hexane is commonly employed to isolate the pure ester.

- Temperature control during esterification and work-up prevents decomposition or side reactions, especially for fluorinated aromatic compounds.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing ethyl 2-fluoro-3,6-dimethoxybenzoate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : A common approach involves esterification of the parent carboxylic acid (2-fluoro-3,6-dimethoxybenzoic acid) with ethanol under acid catalysis. For example, refluxing the acid with absolute ethanol and a catalytic amount of sulfuric acid (e.g., 0.01 mol acid in 25 mL ethanol) achieves esterification . Reaction monitoring via thin-layer chromatography (TLC) and post-reaction purification steps (e.g., solvent removal, aqueous extraction with diethyl ether, and washing with sodium carbonate) are critical. Optimization variables include reaction time (typically 4–6 hours), temperature (reflux at ~78°C), and catalyst concentration. Yield improvements (up to 90%) can be achieved by ensuring anhydrous conditions and stoichiometric excess of ethanol.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential:

- ¹H NMR : Look for signals at δ 7.29 (d, aromatic proton), δ 4.40 (q, ethyl OCH₂), and δ 3.82 (s, methoxy groups), as observed in structurally similar esters .

- ¹³C NMR : Peaks at ~166.7 ppm (ester carbonyl) and ~157 ppm (aromatic carbons adjacent to methoxy/fluoro groups) are diagnostic.

- IR Spectroscopy : Strong absorbance at ~1729 cm⁻¹ (C=O stretch) and ~1228 cm⁻¹ (C-O ester) confirm the ester functional group .

- Mass spectrometry (EIMS) should show a molecular ion peak [M⁺] at m/z 228 (calculated for C₁₁H₁₁FO₄).

Q. How does the fluorine substituent influence the reactivity of this compound in nucleophilic substitution or electrophilic aromatic substitution (EAS) reactions?

- Methodological Answer : The fluorine atom is a strong electron-withdrawing group, directing EAS to the para position relative to itself. For nucleophilic substitution (e.g., hydrolysis), the ester group’s carbonyl carbon is activated, but the fluorine’s inductive effect may slow hydrolysis compared to non-fluorinated analogs. Controlled experiments using NaOH/EtOH or LiAlH₄ can assess reactivity differences. Comparative studies with non-fluorinated analogs (e.g., ethyl 3,6-dimethoxybenzoate) are recommended to isolate fluorine’s effects .

Advanced Research Questions

Q. What strategies can resolve contradictions in crystallographic data for this compound derivatives, particularly regarding bond angles and packing motifs?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is definitive. For example, a crystal of a similar compound (ethyl 2,6-dimethoxybenzoate) was analyzed at 130 K using Mo-Kα radiation, yielding triclinic packing (space group P ī) with unit cell parameters a = 8.5518 Å, b = 10.8826 Å . For fluorinated derivatives, ensure low-temperature data collection (<150 K) to minimize thermal motion artifacts. Discrepancies in bond angles (e.g., C-F vs. C-O) can arise from fluorine’s electronegativity; refine structures using SHELX-97 software and validate against Cambridge Structural Database (CSD) entries .

Q. How can computational chemistry (DFT, MD simulations) predict the biological activity of this compound, and what target proteins are plausible based on structural analogs?

- Methodological Answer : Density Functional Theory (DFT) calculations can model electrostatic potential surfaces to identify hydrogen-bonding sites (e.g., fluorine and methoxy groups). Molecular docking (AutoDock Vina) against targets like cyclooxygenase-2 (COX-2) or cytochrome P450 enzymes is feasible, given structural similarity to salicylic acid derivatives with anti-inflammatory activity . Compare binding affinities with non-fluorinated analogs to assess fluorine’s role. Validate predictions with in vitro enzyme inhibition assays (IC₅₀ measurements) .

Q. What experimental and analytical approaches address low yields in multi-step syntheses involving this compound as an intermediate?

- Methodological Answer : Use Design of Experiments (DoE) to optimize variables like reaction time, solvent polarity (e.g., DMF vs. THF), and protecting groups for methoxy/fluoro substituents. For example, in a thiazole-ring formation step (analogous to ), monitor intermediates via LC-MS to identify side reactions (e.g., demethylation or defluorination). Employ column chromatography with gradient elution (hexane:ethyl acetate) for purification. If yields remain suboptimal (<50%), consider microwave-assisted synthesis to accelerate kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.